

5-Bromo-4-chlorothieno[2,3-d]pyrimidine as a synthetic intermediate

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Compound of Interest

Compound Name: 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

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An In-depth Technical Guide to **5-Bromo-4-chlorothieno[2,3-d]pyrimidine**: A Versatile Intermediate in Modern Medicinal Chemistry

Introduction

In the landscape of pharmaceutical research and development, the strategic design of complex molecules hinges on the availability of versatile and reactive chemical building blocks. **5-Bromo-4-chlorothieno[2,3-d]pyrimidine** stands out as a pivotal synthetic intermediate, offering chemists a scaffold endowed with two distinct and orthogonally reactive halogenated positions. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA, making it a privileged structure in medicinal chemistry for targeting a wide array of biological targets.^{[1][2]} This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of **5-Bromo-4-chlorothieno[2,3-d]pyrimidine**, designed for researchers, scientists, and professionals in drug development.

The strategic placement of a chlorine atom at the 4-position and a bromine atom at the 5-position allows for a sequence of selective functionalizations. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo group is primed for various palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, enabling the systematic and controlled elaboration of the core structure to access diverse and complex molecular architectures, including those found in potent therapeutic agents.^[3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of **5-Bromo-4-chlorothieno[2,3-d]pyrimidine** are summarized below.

Property	Value	Source
IUPAC Name	5-bromo-4-chlorothieno[2,3-d]pyrimidine	[4]
CAS Number	814918-95-1	[4] [5] [6]
Molecular Formula	C ₆ H ₂ BrClN ₂ S	[4] [5]
Molecular Weight	249.52 g/mol	[4] [6]
Boiling Point	345.5 ± 37.0 °C at 760 mmHg	[5] [6]
Density	1.955 ± 0.06 g/cm ³	[5]
XLogP3	3.2	[4] [5]

Safety and Handling

5-Bromo-4-chlorothieno[2,3-d]pyrimidine is associated with specific hazards that necessitate careful handling in a controlled laboratory environment.[\[4\]](#) Always consult the full Safety Data Sheet (SDS) before use.[\[7\]](#)[\[8\]](#)[\[9\]](#)

GHS Hazard Statements:

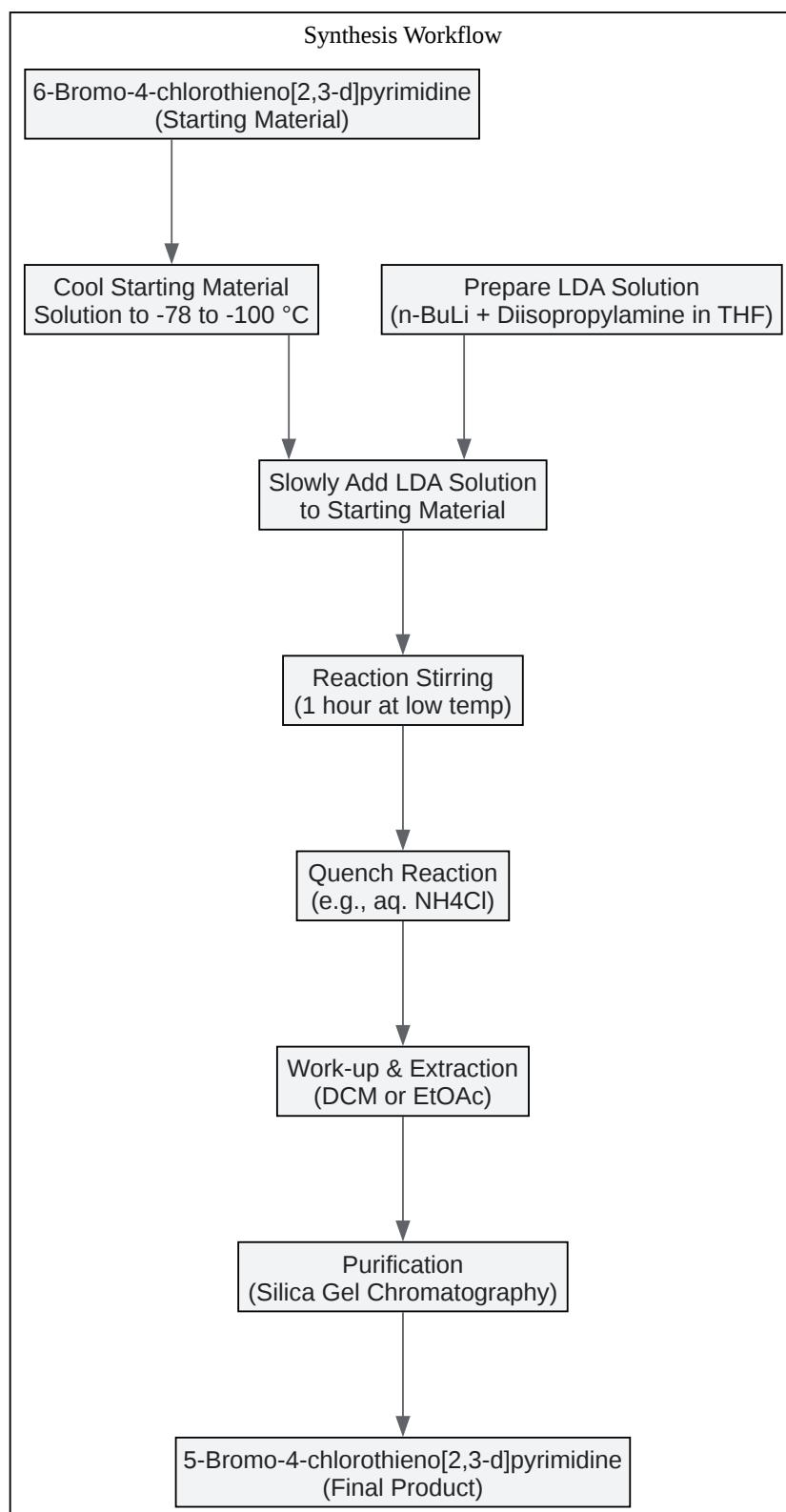
- H302: Harmful if swallowed.[\[4\]](#)
- H315: Causes skin irritation.[\[4\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)

Precautionary Measures:

- Work in a well-ventilated fume hood.[7][10]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (butyl rubber or neoprene recommended), and a lab coat.[7][8]
- Avoid inhalation of dust and contact with skin and eyes.[7][9]
- Wash hands thoroughly after handling.[7][9]
- Store in a cool, dry, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5][6]

Synthesis of the Intermediate

The preparation of **5-bromo-4-chlorothieno[2,3-d]pyrimidine** is typically achieved from its isomer, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, via a halogen dance reaction facilitated by a strong base like lithium diisopropylamide (LDA). This transformation involves deprotonation and subsequent rearrangement.

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Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

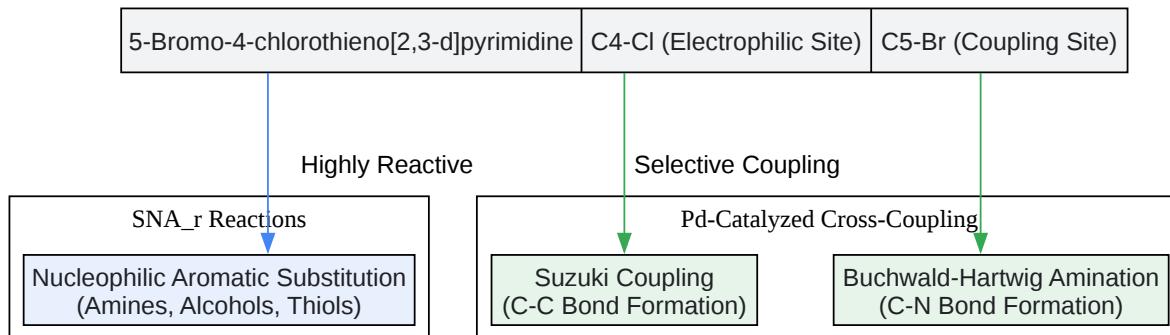
This protocol is based on established literature procedures for the synthesis of **5-bromo-4-chlorothieno[2,3-d]pyrimidine**.[\[11\]](#)[\[12\]](#)

- **LDA Preparation:** In a flame-dried, two-necked flask under an inert atmosphere (Argon), dissolve diisopropylamine (1.8 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.5 eq.) dropwise. Allow the solution to stir at 0 °C for 30-60 minutes to form the LDA solution.
- **Reaction Setup:** In a separate flame-dried flask, dissolve 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF.
- **Reaction Execution:** Cool the solution of the starting material to between -78 °C and -100 °C using a dry ice/acetone or liquid nitrogen bath. Slowly transfer the freshly prepared LDA solution to the cooled starting material solution via cannula or a dropping funnel.
- **Monitoring:** Stir the resulting mixture vigorously at this low temperature for approximately 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mixture of water and THF.[\[11\]](#)[\[12\]](#)
- **Work-up:** Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to yield the pure **5-bromo-4-chlorothieno[2,3-d]pyrimidine**.[\[11\]](#)

Core Reactivity and Key Transformations

The synthetic power of **5-bromo-4-chlorothieno[2,3-d]pyrimidine** lies in the differential reactivity of its two halogen substituents. The electron-deficient nature of the pyrimidine ring activates the C4-chloro atom for nucleophilic aromatic substitution (SNAr), while the C5-bromo

atom on the thiophene ring is the preferred site for palladium-catalyzed cross-coupling reactions.



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Caption: Differential reactivity of the C4 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position is readily displaced by a wide range of nucleophiles. This reactivity is analogous to that observed in other 4-chloropyrimidine systems.[13][14][15] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing nature of the fused pyrimidine ring.

Common Nucleophiles:

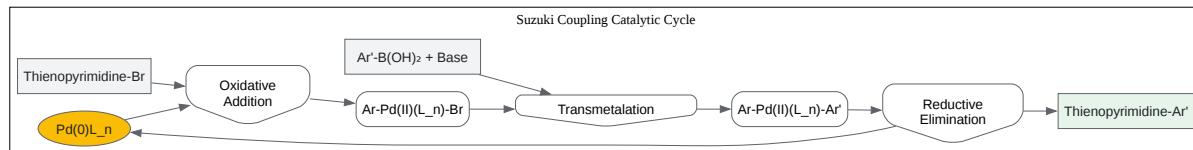
- Amines (R-NH₂): Reaction with primary or secondary amines provides 4-amino-thieno[2,3-d]pyrimidine derivatives.
- Alcohols/Phenols (R-OH): In the presence of a base, alcohols or phenols can displace the chloride to form ethers.
- Thiols (R-SH): Thiolates, generated by treating thiols with a base, react to form thioethers.

The choice of solvent and base is critical. Aprotic polar solvents like DMF or DMSO are common, and bases such as triethylamine (TEA) or potassium carbonate (K_2CO_3) are used to neutralize the HCl generated.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed oxidative addition steps, which is the foundational principle of its selective functionalization.[\[16\]](#)[\[17\]](#)

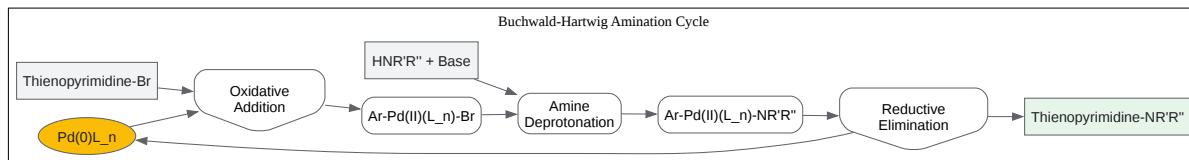
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[\[16\]](#)[\[18\]](#)[\[19\]](#) This allows for the introduction of various aryl or heteroaryl substituents at the C5 position.



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Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

This reaction provides a powerful alternative to classical methods for forming C-N bonds. It involves the palladium-catalyzed coupling of the C5-bromide with a primary or secondary amine.[\[10\]](#)[\[20\]](#)[\[21\]](#) The choice of palladium precatalyst and, critically, the phosphine ligand is essential for achieving high yields and broad substrate scope.[\[22\]](#)[\[23\]](#)



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Caption: General catalytic cycle for Buchwald-Hartwig amination.

Application in Drug Discovery: A Gateway to Complex Molecules

The thieno[2,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules. While direct synthesis routes for specific drugs like Ticagrelor often start from different pyrimidine precursors, the chemical transformations involved are archetypal of the reactions for which **5-bromo-4-chlorothieno[2,3-d]pyrimidine** is designed.[24][25][26][27] For example, the synthesis of Ticagrelor and related compounds involves sequential nucleophilic substitutions and aryl aminations on a fused pyrimidine ring system, underscoring the value of intermediates that allow for such selective modifications.[27][28]

The utility of **5-bromo-4-chlorothieno[2,3-d]pyrimidine** lies in its potential to rapidly generate libraries of diverse compounds for screening. A researcher could perform an SNAr reaction at C4 with a library of amines, followed by a Suzuki or Buchwald-Hartwig reaction at C5 with a library of boronic acids or amines, respectively, to create a large matrix of novel chemical entities for drug discovery programs.

Conclusion

5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a high-value, versatile intermediate for chemical and pharmaceutical research. Its defining feature—two orthogonally reactive halogenated sites—provides a reliable platform for sequential and selective functionalization. By enabling

controlled SNAr reactions at the C4-position and a host of palladium-catalyzed cross-couplings at the C5-position, it serves as an ideal starting point for constructing complex molecular architectures. For scientists engaged in the synthesis of novel therapeutics, particularly those targeting pathways where purine-like structures are effective, this intermediate offers a powerful tool for accelerating discovery and development.

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